molecular formula C23H42O2 B1233492 cis-13,16-Docosadienoic acid methyl ester

cis-13,16-Docosadienoic acid methyl ester

Cat. No. B1233492
M. Wt: 350.6 g/mol
InChI Key: UPIRHFZFPVEDCF-ZDVGBALWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-13,16-Docosadienoic acid methyl ester is a fatty acid methyl ester.

Scientific Research Applications

Isolation and Identification

  • Methyl cis,cis-5,13-docosadienoate, a variant closely related to cis-13,16-docosadienoic acid methyl ester, has been isolated from Limnanthes douglasii oil. This process involved low temperature fractional crystallization and fractionation of mercuric acetate adducts (Fore, Dollear, & Sumrell, 2007).

Chromatography and Mass Spectrometry Applications

  • Coordination ion-spray mass spectrometry (CIS-MS) was utilized to analyze complex mixtures of cholesterol ester and phospholipid hydroperoxides, including the methyl ester of docosahexaenoic acid, demonstrating the utility of this method in identifying fatty acid esters (Seal & Porter, 2004).

Fractionation Techniques

  • Methyl 5c,13c-docosadienoate was isolated from Meadowfoam (Limnanthes alba Benth.) oil methyl esters through silver resin chromatography, highlighting a method for separating specific fatty acid esters (Adlof, 1988).

Analysis in Supercritical Fluids

  • The partial molar volumes at infinite dilution for solutes like the methyl esters of cis-13,16-docosadienoic acid were determined in supercritical carbon dioxide. This study aids in understanding the miscibility and behavior of such esters in supercritical conditions (Liong, Foster, & Yun, 1991).

Analytical Methodology

  • A gas-liquid chromatography method was proposed for quantitating monoepoxy fatty acid methyl esters (FAME), including derivatives of docosahexaenoic acid, highlighting the importance of analytical methods in characterizing such compounds (Velasco, Berdeaux, Márquez‐Ruiz, & Dobarganes, 2002).

Enzyme Inhibition Studies

  • cis-13,16-docosadienoic acid (C22:2) was found to be a strong inhibitor of both DNA polymerases and topoisomerases in mammalian cells. This discovery reveals the biochemical activity and potential applications of C22 fatty acids in molecular biology (Yonezawa et al., 2006).

Lipid-Protein Interactions

  • The adsorption of porcine pancreatic carboxyl ester lipase to lipid surfaces, including 13,16-docosadienoic acid, was examined to understand the enzyme's interaction with fatty acids (Tsujita & Brockman, 1987).

properties

Molecular Formula

C23H42O2

Molecular Weight

350.6 g/mol

IUPAC Name

methyl (13E,16E)-docosa-13,16-dienoate

InChI

InChI=1S/C23H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11H,3-6,9,12-22H2,1-2H3/b8-7+,11-10+

InChI Key

UPIRHFZFPVEDCF-ZDVGBALWSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCCCCCC(=O)OC

SMILES

CCCCCC=CCC=CCCCCCCCCCCCC(=O)OC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCCCC(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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